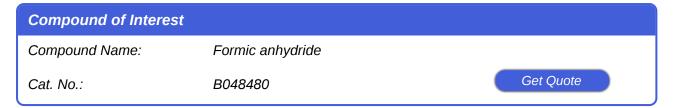


# Formic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Formic anhydride**, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula C<sub>2</sub>H<sub>2</sub>O<sub>3</sub>.[1][2] It is the anhydride of formic acid and is a potent formylating agent.[2] Due to its inherent instability, **formic anhydride** is not commercially available and is typically prepared in situ for immediate use in chemical synthesis.[1] Its high reactivity makes it a valuable reagent for the introduction of formyl groups onto various nucleophiles, particularly amines, alcohols, and amino acids.[2][3] This guide provides an indepth overview of the molecular and chemical properties of **formic anhydride**, detailed experimental protocols for its synthesis and use, and a summary of its spectroscopic characteristics.

## **Physicochemical Properties**

**Formic anhydride** is a colorless liquid with a pungent odor.[2] It is highly unstable and decomposes at temperatures above room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.



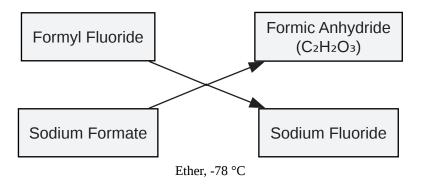
Property	Value	Reference(s)
Molecular Formula	C <sub>2</sub> H <sub>2</sub> O <sub>3</sub>	[1][2]
Molar Mass	74.035 g⋅mol <sup>-1</sup>	[1]
Appearance	Colorless liquid/gas	[1]
Boiling Point	24 °C at 20 mmHg	[1]
Density	1.184 g/cm <sup>3</sup>	[4]
Flash Point	29.31 °C	[4]
Vapor Pressure	60.031 mmHg at 25°C	[4]
Refractive Index	1.349	[4]
Solubility	Soluble in diethyl ether	[1]

## Synthesis and Stability

**Formic anhydride**'s instability necessitates its fresh preparation for synthetic applications. It can be synthesized through several methods, though handling requires low temperatures to prevent decomposition.

## **Synthesis of Formic Anhydride**

One common method for the laboratory-scale synthesis of **formic anhydride** involves the reaction of formyl fluoride with an excess of sodium formate in diethyl ether at low temperatures.





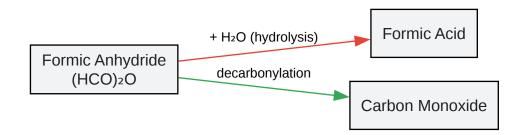
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Caption: Synthesis of formic anhydride.

Another established method is the reaction of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in ether at -10 °C.[1] It can also be formed from the disproportionation of acetic **formic** anhydride.[1][5]

#### **Decomposition**

**Formic anhydride** readily decomposes, especially at room temperature or higher, through a decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by the presence of formic acid itself.[1]



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Caption: Decomposition pathways of formic anhydride.

### **Experimental Protocols**

Due to its instability, a more practical approach for many formylation reactions is the in situ generation of a mixed anhydride, such as acetic **formic anhydride**, which is more stable.

#### **Protocol 1: Synthesis of Acetic Formic Anhydride**

This procedure is adapted from Organic Syntheses and provides a reliable method for preparing a versatile formylating agent.[6]

#### Materials:

Sodium formate (finely ground)



- · Acetyl chloride
- Anhydrous diethyl ether

#### Procedure:

- To a stirred mixture of 4.41 moles of finely ground sodium formate in 250 mL of anhydrous diethyl ether, add 3.75 moles of acetyl chloride rapidly while maintaining the temperature between 23-27 °C.[6]
- The addition is mildly exothermic and can be controlled with a cooling bath.[6]
- After the addition is complete, continue stirring the mixture for 5.5 hours at the same temperature to ensure the reaction goes to completion.[6]
- Filter the mixture with suction and rinse the solid residue with 100 mL of anhydrous diethyl ether. Combine the washings with the original filtrate.[6]
- Remove the ether by distillation under reduced pressure.[6]
- Distill the residue to yield colorless acetic formic anhydride. The boiling point is 27–28 °C at 10 mm Hg.[6]

Note: It is crucial to maintain anhydrous conditions throughout the procedure to prevent hydrolysis to formic and acetic acids.[6]

### **Protocol 2: General N-Formylation of a Primary Amine**

This protocol describes a general method for the formylation of primary amines using an in-situ generated mixed **formic anhydride**.

#### Materials:

- Primary amine
- Formic acid
- Acetic anhydride



Appropriate solvent (e.g., THF)

#### Procedure:

- In a flask equipped with a stirrer and under an inert atmosphere, dissolve the primary amine in the chosen solvent.
- Cool the solution to -20 °C.[3]
- In a separate flask, prepare acetic formic anhydride by slowly adding acetic anhydride to an excess of formic acid at a low temperature.
- Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution.
- Allow the reaction to stir for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude formamide.
- Purify the product as necessary, typically by column chromatography or recrystallization.

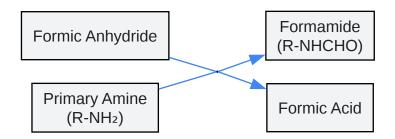
## **Reactivity and Applications**

The primary utility of **formic anhydride** lies in its powerful formylating ability.

## **Formylation Reactions**

**Formic anhydride** is an excellent reagent for the formylation of a wide variety of amines, including simple alkyl and aromatic amines, as well as sterically hindered and multifunctional amines, to produce formamides in high yields.[2][3] It is also effective for the formylation of alcohols to produce formate esters.[2]





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- To cite this document: BenchChem. [Formic Anhydride: A Comprehensive Technical Guide].
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